

highly concentrated feed solubility N-Lactoyl-Leucine

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-Lactoyl-Leucine

CAS No.: 210769-82-7

Cat. No.: S6901495

[Get Quote](#)

Introduction to the Solubility Challenge

In biopharmaceutical manufacturing, the development of highly concentrated cell culture media is essential for process intensification and increasing the yield of recombinant proteins, such as monoclonal antibodies. A significant bottleneck in this development is the low solubility of several essential amino acids, particularly the Branched-Chain Amino Acids (BCAAs) leucine and isoleucine [1]. Their intrinsic low solubility in aqueous solutions at physiological pH limits the total nutrient concentration that can be achieved in fed-batch feeds, thereby restricting cell culture performance and productivity [1] [2].

N-Lactoyl-Leucine (Lac-Leu), a derivative where leucine is conjugated to lactate via a peptide bond, presents an innovative solution to this challenge. This conjugate demonstrates significantly improved solubility characteristics compared to its parent amino acid, enabling the formulation of more concentrated feeds [1]. This application note provides a detailed guide on the use of **N-Lactoyl-Leucine** in highly concentrated feeds, including experimental data and protocols for evaluation.

Properties and Mechanism of Action

Physicochemical Advantages

N-Lactoyl amino acids were initially identified in fermented foods and have since been recognized as metabolites in mammalian systems [3] [1]. The key advantage of **N-Lactoyl-Leucine** is its enhanced solubility profile. While canonical leucine readily precipitates at high concentrations, destabilizing the feed formulation, Lac-Leu remains in solution, allowing for the preparation of feeds with total nutrient concentrations exceeding 265 g/L, a significant improvement over the ~125 g/L limit with canonical amino acids [1].

Stability tests in complex feed mixtures at pH 7.0, monitored via liquid chromatography-mass spectrometry (LC-MS), confirm that Lac-Leu is stable under typical feed storage and use conditions [1].

Bioavailability and Intracellular Processing

Despite its derivative form, **N-Lactoyl-Leucine** is fully bioavailable to Chinese Hamster Ovary (CHO) cells. The proposed mechanism of action involves the following steps:

- **Cellular Uptake:** The Lac-Leu molecule is transported into the cell.
- **Intracellular Cleavage:** Once inside the cell, the cytosolic enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) catalyzes the hydrolysis of the peptide bond, releasing bioavailable L-leucine and lactate [3] [1].
- **Metabolic Utilization:** The liberated leucine is then utilized for protein synthesis, including the production of the recombinant therapeutic protein, or serves as a metabolic precursor.

Experimental Data and Performance

Replacement of leucine with **N-Lactoyl-Leucine** has been validated in fed-batch cultures using multiple CHO cell lines producing different recombinant proteins, including monoclonal antibodies and fusion proteins [1].

- **Cell Growth and Viability:** Cultures fed with Lac-Leu showed comparable growth profiles and viability trajectories to controls fed with canonical leucine.
- **Productivity:** The final titer of the recombinant proteins was not compromised by the use of the leucine derivative, demonstrating that cells effectively access the leucine for both metabolic needs and protein production.
- **Product Quality:** Critical Quality Attributes (CQAs) of the expressed proteins, such as glycosylation patterns and aggregation levels, were comparable between the Lac-Leu fed processes and the

control processes, confirming that the alternative leucine source does not adversely affect product integrity [1].

Detailed Experimental Protocols

Protocol 1: Solubility Assessment in Concentrated Feeds

This protocol determines the maximum solubility of **N-Lactoyl-Leucine** in a high-concentration feed backbone and compares it to canonical leucine.

Materials:

- Dry powder feed backbone (e.g., Cellvento 4Feed lacking Ile and Leu)
- **N-Lactoyl-Leucine** sodium salt
- L-Leucine
- Deionized water
- pH meter
- Turbidimeter (e.g., Turb 550 IR)

Procedure:

- Reconstitute the dry powder feed backbone in water to a baseline concentration (e.g., 125 g/L total nutrients).
- While agitating, gradually add small increments of **N-Lactoyl-Leucine** sodium salt to the feed solution.
- After each addition, mix for 10 minutes and then measure the pH and turbidity (in Nephelometric Turbidity Units, NTU).
- Continue adding Lac-Leu until the turbidity reading exceeds 5 NTU, indicating precipitation and saturation.
- Record the concentration of Lac-Leu added at the point just before saturation.
- Repeat steps 2-5 with canonical L-Leucine for a direct comparison.
- To determine the absolute maximum concentration, prepare a feed formulation where Leu and Ile are fully replaced by their N-Lactoyl derivatives. Reconstitute at the target concentration (e.g., 230 g/L or 265 g/L). Adjust pH to 7.0 with NaOH, mix for 30 minutes, and observe. If the solution is turbid, add water incrementally until the turbidity falls below 5 NTU.

Protocol 2: Fed-Batch Culture to Evaluate Bioavailability

This protocol assesses the ability of CHO cells to utilize **N-Lactoyl-Leucine** for growth and protein production in a fed-batch bioreactor system.

Materials:

- CHO cell line expressing a recombinant protein (e.g., mAb)
- Basal production medium
- Concentrated feed containing **N-Lactoyl-Leucine** and N-Lactoyl-Isoleucine (Experimental)
- Concentrated control feed with canonical Leucine and Isoleucine
- Bioreactor system

Procedure:

- **Inoculum Train:** Expand the CHO cell line in shake flasks using the basal medium to the target seeding density.
- **Bioreactor Inoculation:** Inoculate the bioreactor containing basal medium at the standard seeding density (e.g., 0.5×10^6 cells/mL).
- **Feeding Strategy:**
 - Begin feeding 24 hours post-inoculation.
 - Feed daily with a volume of the experimental or control feed as per your standard process.
 - Maintain culture parameters (pH, dissolved oxygen, temperature) according to established protocols.
- **Process Monitoring:**
 - Monitor **Viable Cell Density (VCD)** and **viability** daily using an automated cell counter or the Trypan Blue exclusion method.
 - Measure **metabolite concentrations** (glucose, lactate) daily.
 - Sample for **product titer** analysis (e.g., Protein A HPLC) starting from mid-log phase and throughout the process.
- **Harvest:** Terminate the culture when viability drops below a predetermined threshold (e.g., 70%).
- **Product Quality Analysis:** Purify the expressed protein from the harvest and analyze key quality attributes, such as:
 - **Glycosylation profile** (e.g., using HILIC-UPLC)
 - **Aggregate content** (e.g., using Size Exclusion Chromatography, SEC-HPLC)
 - **Charge variants** (e.g., using imaged capillary isoelectric focusing, iCIEF)

Discussion and Best Practices

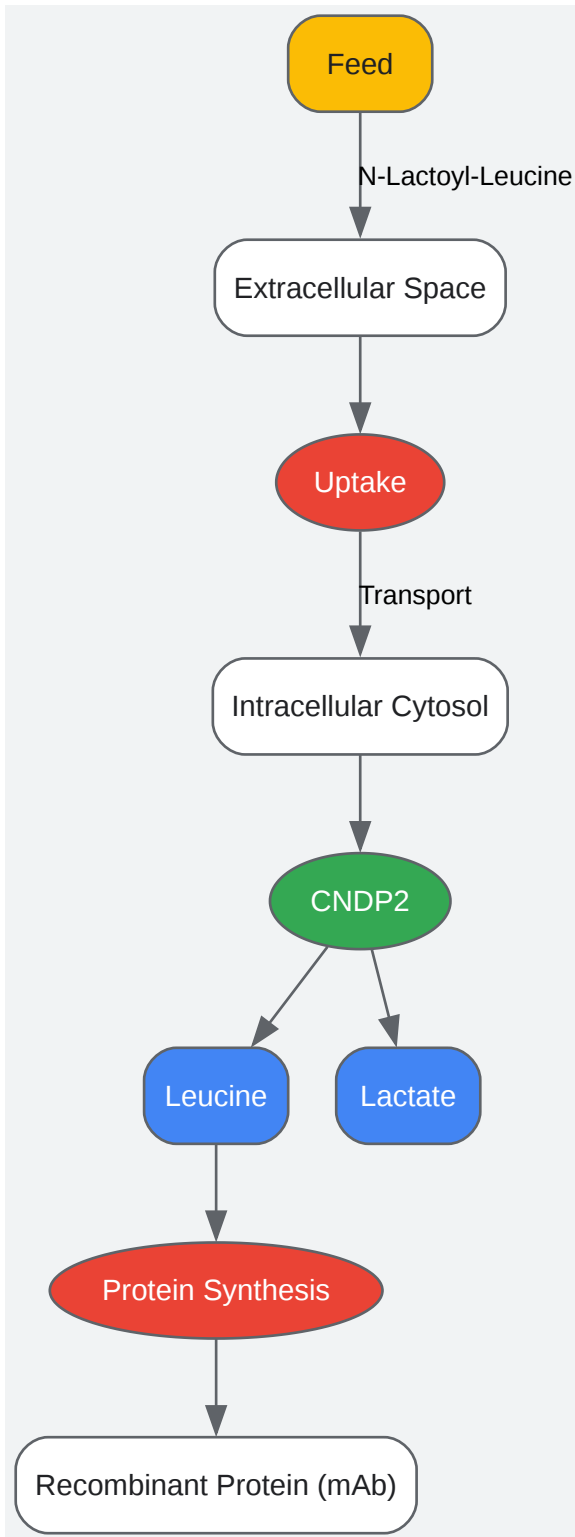
The experimental data and protocols confirm that **N-Lactoyl-Leucine** is a highly effective and bioavailable alternative to canonical leucine for highly concentrated feeds. Its primary application is in the intensification

of fed-batch processes for the production of biotherapeutics in CHO cells.

Formulation Guidelines:

- **Direct Replacement:** Leu and Ile can be directly replaced on a molar basis with their N-Lactoyl derivatives in the feed formulation.
- **Compatibility: N-Lactoyl-Leucine** is compatible with other standard feed components and does not require special handling.
- **Process Control:** No significant changes to the bioreactor control strategy are needed when implementing feeds containing Lac-Leu.

Mechanism of N-Lactoyl-Leucine Uptake and Utilization in CHO Cells:



[Click to download full resolution via product page](#)

Troubleshooting Guide

Problem	Potential Cause	Solution
Reduced cell growth in Lac-Leu feed	Incomplete cleavage of Lac-Leu; low CNBP2 activity.	Ensure feed is not expired. Confirm enzyme activity in your cell line.
Feed solution is turbid	Precipitation due to exceeding solubility limit.	Dilute the feed slightly until clear. Re-formulate to ensure final concentration is below saturation.
Decreased product titer	Imbalance of other nutrients.	Perform a spent media analysis to identify other potential limitations (e.g., other amino acids, vitamins).
Altered product quality (e.g., glycosylation)	Indirect effect of process change.	Review overall process parameters (pH, osmolality). Ensure lactate from cleavage is properly metabolized.

Conclusion

The adoption of **N-Lactoyl-Leucine** addresses a critical bottleneck in bioprocess development. By enabling the creation of highly concentrated, stable feeds, it facilitates process intensification goals, potentially leading to higher volumetric productivity and more efficient manufacturing of vital biotherapeutics. The provided data and protocols offer a roadmap for researchers to successfully integrate this innovative material into their own processes.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. and isoleucine are bioavailable alternatives for... Lactoyl leucine [pmc.ncbi.nlm.nih.gov]
2. Replacement of Isoleucine and Leucine by their Keto Acids ... [pmc.ncbi.nlm.nih.gov]

3. N-Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [highly concentrated feed solubility N-Lactoyl-Leucine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b6901495#highly-concentrated-feed-solubility-n-lactoyl-leucine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com